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Introduction
Welcome to the technical support center for thiosemicarbazone (TSC) based anticancer

agents. This guide is designed to provide researchers with in-depth troubleshooting strategies

and foundational knowledge to address one of the most significant challenges in the field:

acquired chemoresistance. As a class of potent metal-chelating compounds, TSCs exhibit

multifaceted mechanisms of action, primarily centered on the inhibition of ribonucleotide

reductase (RR) and the disruption of cellular iron and copper homeostasis.[1][2][3] However,

cancer cells can develop sophisticated mechanisms to evade their cytotoxic effects.

This document moves beyond simple protocols to explain the causality behind experimental

observations and troubleshooting choices. It is structured as a dynamic resource to help you

diagnose, investigate, and potentially overcome resistance in your cell models.

Part 1: Frequently Asked Questions (FAQs) &
Foundational Concepts
This section addresses common initial queries and establishes the fundamental principles of

TSC action and resistance.
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Q1: What is the primary anticancer mechanism of thiosemicarbazones like Triapine?

A1: The best-characterized mechanism for α-N-heterocyclic thiosemicarbazones, including the

clinically investigated agent Triapine, is the inhibition of ribonucleotide reductase (RR).[1][4]

This iron-dependent enzyme is essential for converting ribonucleotides to

deoxyribonucleotides, the building blocks for DNA synthesis and repair.[3][5] By chelating the

iron cofactor within the enzyme's active site, TSCs quench a critical tyrosyl free radical, halting

the enzymatic reaction.[6] This leads to the depletion of dNTP pools, causing replication stress,

cell cycle arrest, and ultimately, cell death.[1][7][8] It is crucial to understand that TSCs are not

merely iron scavengers; they are "iron-interacting" drugs whose metal complexes can possess

their own distinct biological activities, including the generation of reactive oxygen species

(ROS).[1][9]

Q2: My cancer cell line, which was initially sensitive, now shows a significantly higher IC50

value for my TSC agent. What are the most likely causes?

A2: This is a classic presentation of acquired resistance. The two most prevalent mechanisms

for TSCs are:

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) membrane

transporters is a primary defense mechanism.[10][11] These pumps actively expel the TSC

from the cell, preventing it from reaching its intracellular target. Key transporters include P-

glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 1 (ABCC1).[12][13]

Enhanced Intracellular Drug Detoxification: Elevated levels of intracellular thiols, particularly

glutathione (GSH), can neutralize TSCs.[14] GSH can interact with TSC-metal complexes,

leading to the formation of adducts that are then recognized and effluxed by transporters like

ABCC1.[13][15][16]

Q3: Does the chemical structure of the thiosemicarbazone affect the type of resistance I might

encounter?

A3: Absolutely. Small structural modifications, particularly at the terminal N4-position of the

thiosemicarbazone moiety, can dramatically alter the resistance profile. For example, Triapine

(a terminally unsubstituted TSC) is a known weak substrate for ABCB1.[13] In contrast,

terminally di-substituted TSCs, such as COTI-2, often show resistance mediated by ABCC1,

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://files01.core.ac.uk/download/pdf/154885142.pdf
https://pubmed.ncbi.nlm.nih.gov/10692563/
https://synapse.patsnap.com/article/what-is-triapine-used-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC3823501/
https://aacrjournals.org/clincancerres/article/9/11/4092/202613/Phase-I-and-Pharmacokinetic-Study-of-Triapine-a
https://files01.core.ac.uk/download/pdf/154885142.pdf
https://pubmed.ncbi.nlm.nih.gov/25130544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4163625/
https://files01.core.ac.uk/download/pdf/154885142.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5915149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1277830/
https://pubmed.ncbi.nlm.nih.gov/27180306/
https://pubmed.ncbi.nlm.nih.gov/9413147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7706001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9759795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7706001/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01277
https://pubmed.ncbi.nlm.nih.gov/33190481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7706001/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


which effluxes their copper-glutathione complexes, while being unaffected by ABCB1.[13][15]

[16] This highlights the critical interplay between the drug's structure, its metal complex

chemistry, and the specific resistance machinery of the cancer cell.[17]

Part 2: Troubleshooting Experimental Observations
This section provides a problem-oriented guide to diagnosing chemoresistance in your

experiments.

Scenario 1: A progressive increase in the IC50 value is observed over several passages.

Your cell line is likely developing stable, acquired resistance. The first step is to determine if this

is due to increased drug efflux, the most common mechanism.

Q: How can I quickly determine if drug efflux pumps are responsible for the observed

resistance?

A: A chemosensitization assay using a known ABC transporter inhibitor is the most direct

functional test. This involves co-treating your resistant cells with the TSC and an inhibitor and

observing if the original sensitivity is restored.

Causality: If an inhibitor restores sensitivity, it strongly implies that the target pump is actively

removing the TSC from the cells. The absence of the inhibitor allows the pump to function,

keeping the intracellular TSC concentration below a cytotoxic threshold.

The workflow below outlines the logical steps to diagnose the cause of resistance.
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Start: Cell line shows
increased IC50 to TSC

Perform Chemosensitization Assay:
Co-treat with TSC + ABC pump inhibitor

(e.g., Verapamil for ABCB1, MK-571 for ABCC1)

Is sensitivity restored?

Conclusion: Resistance is mediated
by the targeted efflux pump.

 Yes 

Hypothesis: Resistance is likely due to
non-efflux mechanisms.

 No 

Next Step: Quantify transporter expression
(qPCR/Western Blot) to confirm upregulation.

Next Step: Investigate Glutathione (GSH) pathway.
(See Scenario 2)

Click to download full resolution via product page

Caption: Troubleshooting workflow for suspected TSC resistance.

Scenario 2: Chemosensitization assays with common ABC transporter inhibitors failed to

restore sensitivity.

If blocking major efflux pumps doesn't work, the resistance mechanism is likely intracellular.

The glutathione (GSH) detoxification pathway is the next logical target for investigation.

Q: How do I test the involvement of glutathione in my resistant cell line?

A: The strategy is conceptually similar to testing efflux pumps: inhibit the pathway and look for

restored sensitivity. You can deplete cellular GSH using L-buthionine sulfoximine (BSO), an

inhibitor of the enzyme glutamate-cysteine ligase, which is essential for GSH synthesis.[15]
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Causality: Pre-treatment with BSO reduces the cell's ability to synthesize new GSH.[14] If

GSH is responsible for neutralizing the TSC (e.g., by forming an adduct that is then effluxed),

its depletion will leave the TSC active within the cell for longer, restoring its cytotoxic effect.

[13][15]

The pathway diagram below illustrates how TSCs can be inactivated and effluxed via the GSH

system, a process that can be blocked by BSO and ABCC1 inhibitors.
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Caption: ABCC1-mediated efflux of a TSC-Copper-GSH adduct.

Scenario 3: My experimental results for cell viability are inconsistent and have high variability.

Before investigating complex biological resistance, it's critical to ensure your assay

methodology is sound.[18]

Q: What are common sources of error in TSC cell viability assays?

A: High variability often stems from technical issues rather than biological resistance.[19]

Consider the following:

Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.

Ensure cells are in a single-cell suspension and are plated evenly.

Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which concentrates

both media components and the drug. It is best practice to fill the outer wells with sterile PBS

or media and not use them for experimental data points.[20]

Compound Stability: TSCs chelate metals. Trace metals in your culture medium can interact

with your compound, altering its activity. Ensure your compound stock is properly dissolved

and that dilutions are made fresh for each experiment.

Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth

phase, and within a consistent, low passage number range. High passage numbers can lead

to phenotypic drift.
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Common Problem Potential Cause(s) Recommended Solution(s)

High Well-to-Well Variability
Inconsistent cell seeding; Edge

effects; Contamination.

Use a multichannel pipette for

seeding; Do not use outer

wells for data; Regularly test

for mycoplasma.[18][20]

IC50 Drifts Between

Experiments

Compound degradation;

Inconsistent cell passage

number or health.

Prepare fresh drug dilutions for

each experiment; Maintain a

strict cell passage protocol.

No Dose-Response Curve (All

cells die or all survive)

Incorrect drug concentration

range; Error in serial dilutions.

Perform a wide-range pilot

experiment (e.g., 1 nM to 100

µM) to find the active range;

Verify stock concentration.

Part 3: Key Experimental Protocols
These protocols provide a validated starting point for investigating TSC resistance.

Protocol 1: IC50 Determination by MTT Cell Viability
Assay
Objective: To quantify the concentration of a TSC agent required to inhibit the metabolic activity

of a cancer cell population by 50%.

Methodology:

Cell Seeding: Harvest and count cells in their logarithmic growth phase. Seed cells into a 96-

well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium)

and incubate for 24 hours to allow for attachment.[21]

Compound Treatment: Prepare a 2X serial dilution of the TSC in culture medium. Remove

the old medium from the wells and add 100 µL of the appropriate drug dilution. Include

"vehicle-only" wells as a negative control.[20]

Incubation: Incubate the plate for the desired treatment period (typically 48-72 hours).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate

for 3-4 hours at 37°C until a purple formazan precipitate is visible.[21]

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized

values against the logarithm of the drug concentration and fit a sigmoidal dose-response

curve to calculate the IC50 value.

Protocol 2: Western Blot for ABC Transporter
Expression
Objective: To determine if resistant cells have increased protein levels of specific ABC

transporters (e.g., ABCB1, ABCC1).

Methodology:

Lysate Preparation: Grow sensitive (parental) and resistant cells to ~80% confluency. Wash

cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by size on an SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST

for 1 hour. Incubate the membrane with a primary antibody specific for the transporter of

interest (e.g., anti-ABCB1, anti-ABCC1) overnight at 4°C.
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Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-

conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an

ECL substrate.

Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use an

antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control to ensure

equal protein loading between samples.

Analysis: Compare the band intensity of the transporter in the resistant cell line to the

parental line. A significant increase indicates upregulation.

Protocol 3: Assessing the Role of Glutathione (GSH)
using BSO
Objective: To determine if depleting intracellular GSH can re-sensitize resistant cells to a TSC

agent.

Methodology:

BSO Pre-treatment: Seed both parental and resistant cells in 96-well plates as described in

Protocol 1. After 24 hours, treat a subset of the wells with a non-toxic concentration of L-

buthionine sulfoximine (BSO) for 18-24 hours to inhibit GSH synthesis.[15] Include control

wells without BSO.

TSC Treatment: Without washing out the BSO, add the TSC agent in a serial dilution to both

BSO-treated and untreated wells.

Viability Assay: Incubate for 48-72 hours and perform an MTT assay as described in Protocol

1.

Analysis: Calculate the IC50 values for the TSC in four conditions:

Parental cells without BSO

Parental cells with BSO

Resistant cells without BSO
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Resistant cells with BSO

Interpretation: A significant decrease in the IC50 value for the resistant cells in the presence

of BSO indicates that the GSH pathway is involved in the resistance mechanism.

References
Cory JG, Cory AH, Lorico A, Rappa G, Sartorelli AC. Altered efflux properties of mouse
leukemia L1210 cells resistant to 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone.
Anticancer Res. 1997;17(5A):3185-93. [Link]
Hall MD, Telma KA, Chang KE, et al. Evidence for dual mode of action of a
thiosemicarbazone, NSC73306: A potent substrate of the multidrug resistance-linked ABCG2
transporter. J Pharmacol Exp Ther. 2008;325(3):951-61. [Link]
Heffeter P, Pape VFS, Enyedy ÉA, et al. Anticancer thiosemicarbazones: chemical
properties, interaction with iron metabolism, and resistance development. Antioxid Redox
Signal. 2019;30(8):1062-1082. [Link]
Klose M, Theiner S, Schübl D, et al. Cancer Cell Resistance Against the Clinically
Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper
Complex Glutathione Adducts and ABCC1-Mediated Efflux. J Med Chem.
2020;63(22):13719-13732. [Link]
Heffeter P, Pape VFS, Enyedy ÉA, et al. Anticancer Thiosemicarbazones: Chemical
Properties, Interaction with Iron Metabolism, and Resistance Development. Antioxid Redox
Signal. 2019;30(8):1062-1082. [Link]
Santoro A, Vileno B, Palacios Ò, et al. Dual Role of Glutathione as a Reducing Agent and
Cu-Ligand Governs the ROS Production by Anticancer Cu-Thiosemicarbazone Complexes.
Inorg Chem. 2023;62(8):3577-3587. [Link]
Hall MD, Telma KA, Chang KE, et al. Evidence for dual mode of action of a
thiosemicarbazone, NSC73306: a potent substrate of the multidrug resistance linked ABCG2
transporter. J Pharmacol Exp Ther. 2008;325(3):951-61. [Link]
Farkas E, Enyedy EA, Cs S, et al. Distinct mechanisms of cell-kill by triapine and its
terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II)
complexes. J Inorg Biochem. 2014;139:10-9. [Link]
Zhou B, Su L, Hu S, et al. A small-molecule blocking ribonucleotide reductase holoenzyme
formation inhibits cancer cell growth and overcomes drug resistance. Cancer Res.
2013;73(21):6484-93. [Link]
World Health Organization. FAQS - Frequently asked questions on Antimicrobial Resistance.
[Link]
Klose M, Theiner S, Schübl D, et al. Cancer Cell Resistance Against the Clinically
Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Complex Glutathione Adducts and ABCC1-Mediated Efflux. J Med Chem.
2020;63(22):13719-13732. [Link]
Patsnap Synapse. What is Triapine used for?
Hafner M, Niepel M, Sorger PK. Measuring Cancer Drug Sensitivity and Resistance in
Cultured Cells. Curr Protoc Chem Biol. 2017;9(2):135-150. [Link]
Serda M, Kalinowski DS, Rasko N, et al. The role of oxidative stress in activity of anticancer
thiosemicarbazones. Tumour Biol. 2017;39(6):1010428317705728. [Link]
Ioniță A, Bătrîna N, Căproiu MT, et al. Thiosemicarbazone-Based Compounds: Cancer Cell
Inhibitors with Antioxidant Properties. Int J Mol Sci. 2024;25(9):5076. [Link]
Finch RA, Liu M, Grill SP, et al. Triapine (3-aminopyridine-2-carboxaldehyde-
thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad
spectrum antitumor activity. Biochem Pharmacol. 2000;59(8):983-91. [Link]
Farkas E, Enyedy EA, Cs S, et al. Distinct mechanisms of cell-kill by triapine and its
terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II)
complexes. J Inorg Biochem. 2014;139:10-9. [Link]
U.S. Centers for Disease Control and Prevention. Frequently Asked Questions (FAQs) About
Antimicrobial Use and Resistance.
Government of Canada. Antimicrobial Resistance (AMR) Frequently Asked Questions.
Heffeter P, Pape VFS, Enyedy ÉA, et al. Anticancer Thiosemicarbazones: Chemical
Properties, Interaction with Iron Metabolism, and Resistance Development. Semantic
Scholar. 2018. [Link]
Hafner M, Niepel M, Sorger PK. Common Problems and Potential Solutions for
Troubleshooting Drug-Response Measurements.
Nocentini A, Gratteri P. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and
Present. Molecules. 2021;26(11):3299. [Link]
Gojo I, Rudek MA, Zhao M, et al. Phase I and Pharmacokinetic Study of Triapine, a Potent
Ribonucleotide Reductase Inhibitor, Administered Daily for Five Days in Patients with
Advanced Solid Tumors. Clin Cancer Res. 2005;11(2 Pt 1):704-11. [Link]
EBSCO. Drug resistance | Research Starters. [Link]
Lupu M, Voican AM, Tache DE, et al.
Kumar S, Kumar R, Kumar V, Singh P. Thiosemicarbazones as a Potent Anticancer Agents
and Their Modes of Action.
Klose M, Theiner S, Schübl D, et al. Cancer Cell Resistance Against the Clinically
Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper
Complex Glutathione Adducts and ABCC1-Mediated Efflux. J Med Chem.
2020;63(22):13719-13732. [Link]
Santoro A, Vileno B, Palacios Ò, et al. Reactivity of Cu(II)-, Zn(II)- and Fe(II)-
Thiosemicarbazone Complexes with Glutathione and Metallothionein: from Stability over

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissociation to Transmetallation.
Klose M, Theiner S, Schübl D, et al. Cancer Cell Resistance Against the Clinically
Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper
Complex Glutathione Adducts and ABCC1-Mediated Efflux. Semantic Scholar. 2020. [Link]
ResearchGate. 162 questions with answers in DRUG RESISTANCE | Science topic. [Link]
Santoro A, Vileno B, Palacios Ò, et al. Reactivity of Cu(ii)-, Zn(ii)- and Fe(ii)-
thiosemicarbazone complexes with glutathione and metallothionein: from stability to
dissociation to transmetallation. Metallomics. 2019;11(6):1033-1045. [Link]
Sartorelli AC, Agrawal KC, Tsiftsoglou AS, Moore EC. Triapine (3-aminopyridine-2-
carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with
antineoplastic activity. MD Anderson Cancer Center. [Link]
Theiner S, Schübl D, Klose M, et al. Thiosemicarbazone Derivatives Developed to Overcome
COTI-2 Resistance. Cancers (Basel). 2022;14(18):4455. [Link]
Crow A, Greene NP, Lin H, et al. Antibiotic Resistance Mediated by the MacB ABC
Transporter Family: A Structural and Functional Perspective. Front Microbiol. 2017;8:1439.
[Link]
Choi YH, Yu AM. ABC transporters as multidrug resistance mechanisms and the
development of chemosensitizers for their reversal. Cancer Cell Int. 2014;14(1):2. [Link]
Fletcher JI, Williams RT, Henderson MJ, Norris MD, Haber M. ABC transporters as mediators
of drug resistance and contributors to cancer cell biology.
Karimi F, Omid-Malayeri S, Shaygan M, et al. Synthesis of thiosemicarbazone derivatives
and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study.
Res Pharm Sci. 2024;19(3):328-340. [Link]
South PK, Ho E. Taming Glutathione Potentiates Metallodrug Action. ACS Chem Biol.
2022;17(10):2713-2720. [Link]
Theiner S, Schübl D, Klose M, et al. Functionalizing Thiosemicarbazones for Covalent
Conjugation. Molecules. 2022;27(22):7816. [Link]
Coogan TP, Bare RM, Waalkes MP. Glutathione and metallothioneins as cellular defense
against cadmium toxicity in cultured Chinese hamster cells. Toxicol Appl Pharmacol.
1992;112(2):225-30. [Link]
Al-Otaibi JS, Al-Hussain SA, Al-Zahrani E, et al. Design and Fabrication of Heterojunctions of
Thiosemicarbazones and Metal Oxide Nanoparticles in Search of Their Medicinal Activity.
Molecules. 2023;28(18):6668. [Link]
Sharma A, Kumar V, Kumar A, et al. Theoretical and experimental approaches to
thiosemicarbazone: spectroscopy, molecular docking and ADMET studies.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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